molecular formula C13H17FINO2 B15306586 tert-Butyl (1-(2-fluoro-6-iodophenyl)ethyl)carbamate

tert-Butyl (1-(2-fluoro-6-iodophenyl)ethyl)carbamate

Cat. No.: B15306586
M. Wt: 365.18 g/mol
InChI Key: ZETBLWQJHQGWBY-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-fluoro-6-iodophenyl)ethyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with fluorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-fluoro-6-iodophenyl)ethyl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-fluoro-6-iodoaniline.

    Formation of the Carbamate: tert-Butyl carbamate is then introduced to the reaction mixture.

    Coupling Reaction: The final step involves a coupling reaction where the carbamate group is attached to the phenyl ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.

    Reduction: Reduction reactions can target the carbamate group, converting it to an amine.

    Substitution: The fluorine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Products include phenolic derivatives.

    Reduction: Products include primary amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the development of novel catalysts and ligands.

Biology:

  • Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-fluoro-6-iodophenyl)ethyl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds, while the fluorine and iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the phenyl ring substitution.

    2-Fluoro-6-iodoaniline: Shares the phenyl ring substitution but lacks the carbamate group.

Uniqueness:

  • The combination of the tert-butyl carbamate group with the 2-fluoro-6-iodophenyl moiety makes this compound unique, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C13H17FINO2

Molecular Weight

365.18 g/mol

IUPAC Name

tert-butyl N-[1-(2-fluoro-6-iodophenyl)ethyl]carbamate

InChI

InChI=1S/C13H17FINO2/c1-8(16-12(17)18-13(2,3)4)11-9(14)6-5-7-10(11)15/h5-8H,1-4H3,(H,16,17)

InChI Key

ZETBLWQJHQGWBY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1I)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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